Carboxylesterase 2 (CES2) Inhibition: Target Compound vs. Structural Analog
In a curated BindingDB entry, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibited an IC50 of 5.61 µM against human carboxylesterase 2 (CES2) in liver microsomes [1]. For comparison, the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide showed an IC50 of 22.4 µM under the same assay conditions, indicating that the 5,6-dimethoxy substitution enhances CES2 inhibitory potency approximately 4-fold [1]. However, the BindingDB monomer (BDBM50058817) linked to these data may contain structural assignment discrepancies; therefore this comparison should be treated as provisional until confirmed by a peer-reviewed study.
| Evidence Dimension | IC50 against human carboxylesterase 2 (CES2) |
|---|---|
| Target Compound Data | 5.61 µM |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (22.4 µM) |
| Quantified Difference | 3.99-fold lower IC50 (higher potency) |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
If confirmed, the 4-fold CES2 potency gain relative to the unsubstituted analog could influence compound selection for studies on ester prodrug activation or lipid metabolism where CES2 modulation is desired.
- [1] BindingDB. (n.d.). BDBM50058817 (CHEMBL1271483) – Affinity Data for CES2 and CES1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50058817 View Source
